F5446, identified by its chemical name 1-Benzyl 7-methyl 6-((4-chlorophenyl)sulfonyl)-4,5-dioxo-3,4,5,6-tetrahydropyrrolo[3,2-e]indole-1,7-dicarboxylate, is a selective inhibitor of the SUV39H1 methyltransferase. This compound is classified under organoheterocyclic compounds and is primarily used in scientific research related to cancer biology and epigenetic regulation. It has gained attention for its potential therapeutic applications due to its ability to inhibit histone methylation processes that are often dysregulated in various cancers .
F5446 is cataloged with the CAS number 2304465-89-0 and has a molecular formula of C26H17ClN2O8S, with a molecular weight of 552.94 g/mol. The compound was launched in 2020 and has been studied for its effects on histone methyltransferases, particularly in the context of cancer cell biology . It falls within the classification of organoheterocyclic compounds, which are characterized by containing both carbon and heteroatoms in their ring structures .
The synthesis of F5446 involves several complex organic reactions aimed at constructing its intricate molecular structure. The key steps typically include:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are employed to assess the purity, which is reported to be over 98% .
F5446's structure features a complex arrangement with multiple functional groups that contribute to its biological activity. The presence of a benzyl group and a sulfonyl group enhances its interaction with target proteins.
These structural identifiers facilitate computational modeling and further chemical analysis .
F5446 primarily acts as an inhibitor of SUV39H1, affecting histone methylation at lysine 9 on histone H3 (H3K9me3). The compound's mechanism involves competitive inhibition where it binds to the active site of SUV39H1, preventing the transfer of methyl groups from S-adenosyl-L-methionine to histones.
The inhibition constant (IC50) for F5446 against SUV39H1 is approximately 0.496 μM, indicating a potent inhibitory effect that can significantly alter gene expression profiles involved in tumorigenesis .
F5446 is primarily utilized in scientific research settings focused on cancer biology. Its ability to inhibit SUV39H1 makes it a valuable tool for studying:
Research indicates that F5446 can influence gene expression related to immune responses, making it relevant for studies on cancer immunotherapy .
F5446 is a small-molecule inhibitor (MW: 552.94 g/mol; CAS: 2304465-89-0) designed to selectively target the SET (Suppressor of variegation 3-9, Enhancer of zeste, Trithorax) domain of SUV39H1. This domain is responsible for catalyzing the trimethylation of histone H3 at lysine 9 (H3K9me3), an epigenetic mark associated with transcriptional repression. F5446 competitively binds to the S-adenosyl-L-methionine (SAM) cofactor pocket within the SET domain, sterically hindering SAM access. Structural analyses confirm that F5446’s core structure—a 6-(4-chloro-benzenesulfonyl)-4,5-dioxo-3,4,5,6-tetrahydro-3,6-diaza-asindacene scaffold—enables high-affinity interactions with key residues (e.g., Phe281, Tyr338) via π-π stacking and hydrophobic contacts [1] [2] [5]. This binding disrupts the catalytic triad essential for methyl group transfer.
Virtual screening of a chemical library based on the human SUV39H1 SET domain structure identified F5446 as a lead compound. Docking simulations (e.g., using Glide SP/XP) reveal a binding free energy (ΔG) of -9.2 kcal/mol. Critical interactions include:
F5446 exhibits potent, dose-dependent inhibition of SUV39H1’s methyltransferase activity. In vitro enzymatic assays using recombinant human SUV39H1 show that F5446 reduces H3K9me3 production by >80% at 1 µM. Mechanistically, F5446 binding induces conformational changes in the SET domain that disrupt substrate histone peptide (H3) alignment. This is quantified via time-resolved fluorescence resonance energy transfer (TR-FRET), where F5446 treatment (0.1–1 µM) decreases H3K9me3 signal intensity by 40–95% [1] [3].
F5446’s half-maximal effective concentration (EC50) varies by cellular context but consistently falls in the nanomolar range:
Table 1: EC50 Values of F5446 in Preclinical Models
Model Type | EC50 | Key Metrics |
---|---|---|
Recombinant SUV39H1 | 0.496 µM | TR-FRET enzymatic assay [1] |
Colon cancer (SW620) | 150 nM | H3K9me3 reduction (Western blot) [3] [6] |
Colon cancer (LS411N) | 120 nM | Fas re-expression (flow cytometry) [3] [6] |
CT26 tumor-bearing mice | 10 mg/kg (in vivo) | Tumor growth suppression [1] |
In tumor-infiltrating cytotoxic T lymphocytes (CTLs), F5446 (EC50 ≈ 250 nM) de-represses effector genes (GZMB, PRF1, FASLG, IFNG) by reducing H3K9me3 enrichment at their promoters [1] [2].
CAS No.: 112484-85-2
CAS No.: 10606-14-1